(R)-2-Amino-but-3-en-1-ol hydrochloride
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and specific rotation. It also includes chemical properties like acidity/basicity, reactivity with common reagents, and stability .Scientific Research Applications
Enzymatic Synthesis
- (R)-2-Amino-but-3-en-1-ol hydrochloride is involved in enzymatic synthesis processes. Kamal et al. (2007) explored the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the production of compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Antitumor Activity
- Research by Isakhanyan et al. (2016) included the synthesis of tertiary aminoalkanol hydrochlorides, testing them for antitumor activity. This indicates potential applications of (R)-2-Amino-but-3-en-1-ol hydrochloride in developing antitumor agents (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Chiral Synthesis
- The compound plays a role in the chiral synthesis of beta-amino acid derivatives. Zhu et al. (1999) demonstrated the enantioselective synthesis of such derivatives via rhodium-catalyzed hydrogenation of beta-(acylamino)acrylates (Zhu, Chen, & Zhang, 1999).
Synthesis of Aminoalcohols
- In the stereoselective synthesis of enantioenriched acetylenic 1,2-amino alcohols, (R)-2-Amino-but-3-en-1-ol hydrochloride serves as a key intermediate. Chemla et al. (2007) reported on this process, highlighting its significance in organic chemistry (Chemla, Ferreira, Gaucher, & Palais, 2007).
Medicinal Chemistry
- The compound is involved in the synthesis of various medicinal agents. Rosen et al. (1988) utilized it in the asymmetric synthesis of antibacterial agents, demonstrating its pharmaceutical relevance (Rosen, Chu, Lico, Fernandes, Shen, Borodkin, & Pernet, 1988).
Biosynthesis
- Tang et al. (2019) reported the efficient biosynthesis of (R)-3-amino-1-butanol, an important intermediate in HIV/AIDS treatment, using a novel transaminase. This study underscores the relevance of (R)-2-Amino-but-3-en-1-ol hydrochloride in biocatalysis and drug synthesis (Tang, Zhang, Ye, & Zheng, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-aminobut-3-en-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661552 | |
Record name | (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-but-3-en-1-ol hydrochloride | |
CAS RN |
313995-40-3 | |
Record name | (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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